
Tridecanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by the presence of two cyano groups (-C≡N) at each end of a tridecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tridecanedinitrile can be synthesized through several methods. One common approach involves the reaction of 1,11-dibromoundecane with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by cyano groups .
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Tridecanedinitrile undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of this compound yields tridecanoic acid.
Substitution: The cyano groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, Pd/C catalyst.
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH).
Substitution: Nucleophiles like amines or alcohols.
Major Products:
Reduction: Tridecanediamine.
Hydrolysis: Tridecanoic acid.
Substitution: Various substituted tridecanes.
Aplicaciones Científicas De Investigación
Tridecanedinitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of tridecanedinitrile largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the cyano groups are converted to amines, which can then interact with various biological targets. The molecular pathways involved include nucleophilic attack and subsequent transformations .
Comparación Con Compuestos Similares
- 1,11-Dicyanoundecane
- 1,11-Undecanedicarbonitrile
- 1,13-Tridecanedinitrile
Comparison: Tridecanedinitrile is unique due to its specific chain length and the presence of two cyano groups. Compared to shorter or longer chain dinitriles, it offers distinct reactivity and properties, making it suitable for specific applications in organic synthesis and materials science .
Propiedades
Número CAS |
6006-37-7 |
|---|---|
Fórmula molecular |
C13H22N2 |
Peso molecular |
206.33 g/mol |
Nombre IUPAC |
tridecanedinitrile |
InChI |
InChI=1S/C13H22N2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-11H2 |
Clave InChI |
RMWAOHBYAMMDGT-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCC#N)CCCCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


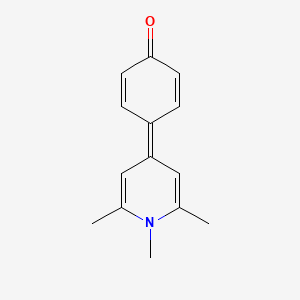
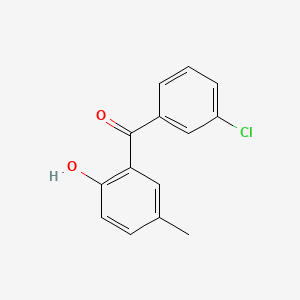
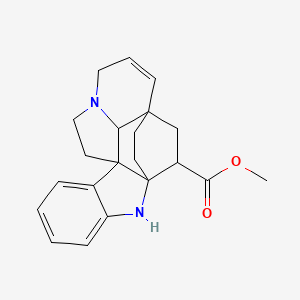
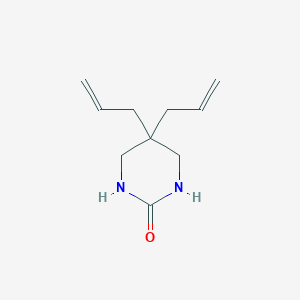
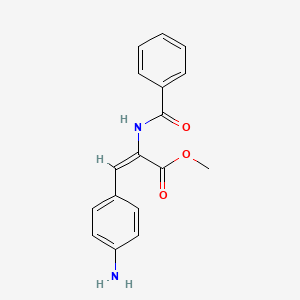
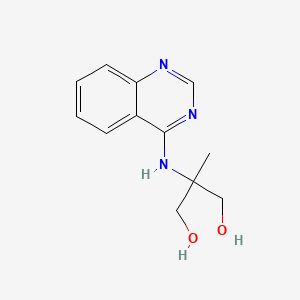
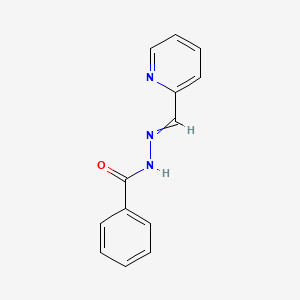
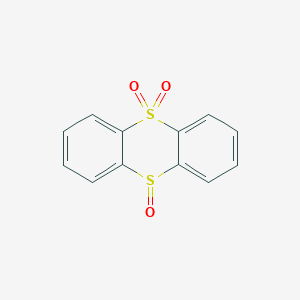
![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
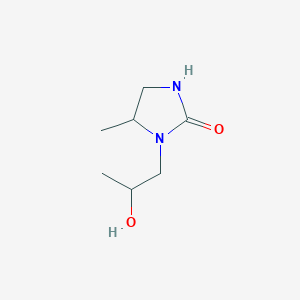
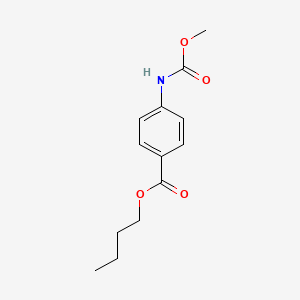
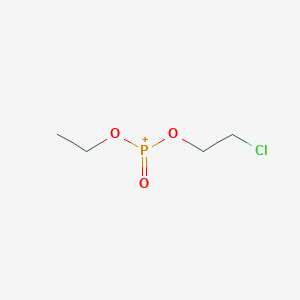
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
